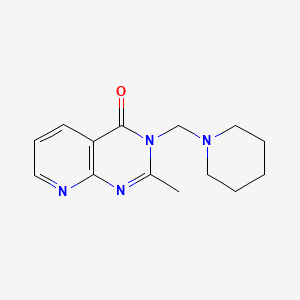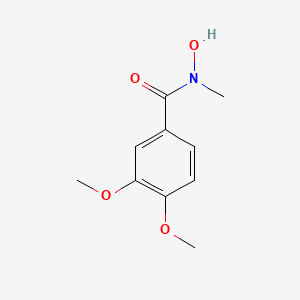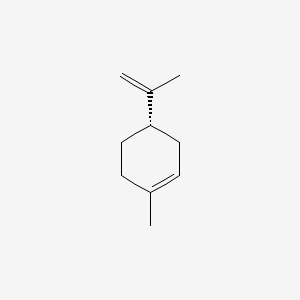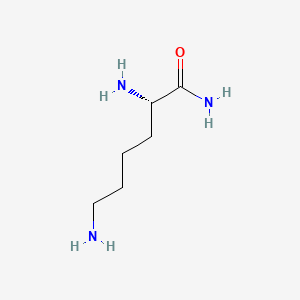
Lobenzarit sodium
Overview
Description
Lobenzarit sodium, chemically known as N-(ortho-carboxyphenyl)-4-chloro-2-aminobenzoic acid disodium salt, is primarily used to treat chronic rheumatoid arthritis. Its main pharmaceutical form is tablets. The compound exhibits immunomodulatory effects and possesses anti-inflammatory and analgesic properties.
Mechanism of Action
Target of Action
Lobenzarit sodium, also known as lobenzarit disodium, is an immunomodulator . Its primary targets are the immune cells, specifically the B cells . It modulates the immune response by interacting with these cells .
Mode of Action
This compound works by inhibiting the activity of certain pro-inflammatory cytokines . These cytokines are signaling molecules that play a crucial role in the inflammatory process. By inhibiting these cytokines, this compound can modulate the immune response and reduce inflammation .
Biochemical Pathways
This compound affects the immune response pathways. It has been found to suppress the production of IgM-RF as well as IgM at therapeutic serum concentrations of the drug . It also suppresses interleukin-2 (IL-2) production by anti-CD3-activated CD4+ T cells .
Pharmacokinetics
Approximately 60% of orally administered this compound is absorbed in rats . The maximum plasma level is observed 1 hour after oral administration in dogs . The major route of excretion is the urine, and more than 80% is excreted unchanged within 48 hours . The biological half-life is 8 hours .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells . It also suppresses the maturation of previously activated B cells .
Biochemical Analysis
Biochemical Properties
Lobenzarit sodium plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit the production of guanosine 3’,5’-cyclic monophosphate (cGMP) almost completely at concentrations of 1 mM . This inhibition is likely due to interference with the constitutive nitric oxide (NO) generation pathway . Additionally, this compound interacts with T suppressor and T helper lymphocytes, enhancing their ratio and modulating immune responses .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It inhibits the proliferative response of human endothelial cells and reduces the expression of HLA-DR antigens on their surface . This compound also suppresses the adhesion of T cells to endothelial cells, which is crucial in reducing inflammation . Furthermore, this compound has been shown to suppress the production of IgM and IgM rheumatoid factor by human B cells, indicating its role in modulating immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It inhibits the production of cGMP by interfering with the NO-cGMP metabolic pathway . This inhibition likely involves the suppression of constitutive nitric oxide synthase (cNOS) activity . Additionally, this compound enhances the T suppressor/T helper lymphocyte ratio, which contributes to its immunomodulatory effects . The compound also inhibits the production of interleukin-2 (IL-2) by activated CD4+ T cells, further modulating immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability in inhibiting the proliferative response of endothelial cells and reducing HLA-DR antigen expression . Long-term studies are needed to fully understand its stability, degradation, and long-term effects on cellular function. In vitro studies have demonstrated that this compound maintains its inhibitory effects on endothelial cell proliferation and T cell adhesion over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In NZB/NZW F1 hybrid mice, the compound has been effective in preventing and reducing the severity of glomerulonephritis . It also inhibits the development of spontaneous arthritis and nephritis in MRL/Mp-1pr/lpr mice . At higher doses, this compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in the NO-cGMP metabolic pathway, where it inhibits the production of cGMP by interfering with NO generation . This inhibition likely involves the suppression of cNOS activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is likely directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization will provide insights into its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
The synthetic routes for Lobenzarit sodium are not extensively documented in the literature. it is industrially produced by Chugai Pharmaceutical Co., Ltd. The specific reaction conditions and detailed synthetic pathways remain proprietary.
Chemical Reactions Analysis
Lobenzarit sodium undergoes several notable reactions:
Immunomodulatory Effects: this compound inhibits the production of autoantibodies, including anti-DNA antibodies and anti-nuclear antibodies. It prevents the development of multiple joint and kidney inflammation in mice models.
Anti-Inflammatory and Analgesic Effects: While it does not exhibit significant inhibition of acute inflammation (such as paw edema and granuloma formation), it does not affect prostaglandin E2 (PGE2) biosynthesis. It lacks analgesic effects in mouse models using acetic acid writhing and hot plate methods.
Safety and Toxicity: this compound has a relatively low acute toxicity. Chronic toxicity studies in rats and dogs revealed changes in biochemical parameters (e.g., increased BUN, creatinine, and ALP levels) and histopathological alterations in the gastrointestinal tract, liver, and kidneys. These changes were reversible within three months after discontinuation.
Reproductive Effects: this compound did not impact reproductive function, embryonic development, or offspring behavior in animal studies.
Scientific Research Applications
Rheumatoid Arthritis: It is clinically used to treat active early-stage chronic rheumatoid arthritis.
Immunomodulation: Lobenzarit sodium modulates immune responses, making it relevant for autoimmune diseases.
Skin and Musculoskeletal Disorders: Although not widely studied, its anti-inflammatory properties may have implications for skin and joint conditions.
Comparison with Similar Compounds
Lobenzarit sodium’s uniqueness lies in its immunomodulatory effects and specific safety profile. Unfortunately, detailed comparisons with similar compounds are scarce in the literature.
Remember that this compound is contraindicated in severe renal impairment and lactating women. Caution is advised for patients with a history of kidney or liver disease. Its delayed onset of action necessitates concurrent use with other anti-inflammatory and analgesic medications. Always consult a healthcare professional for personalized advice .
Properties
CAS No. |
64808-48-6 |
|---|---|
Molecular Formula |
C14H10ClNNaO4 |
Molecular Weight |
314.67 g/mol |
IUPAC Name |
disodium;2-(2-carboxylatoanilino)-4-chlorobenzoate |
InChI |
InChI=1S/C14H10ClNO4.Na/c15-8-5-6-10(14(19)20)12(7-8)16-11-4-2-1-3-9(11)13(17)18;/h1-7,16H,(H,17,18)(H,19,20); |
InChI Key |
ZQFTYKCFZISOSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC2=C(C=CC(=C2)Cl)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)Cl)C(=O)O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
64808-48-6 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
63329-53-3 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-((2-carboxyphenyl)amino)-4-chlorobenzoic acid 4-chloro-2,2'-iminodibenzoic acid CCA lobenzarit disodium 4-chloro-2,2'-iminodibenzoate lobenzarit lobenzarit disodium lobenzarit sodium lobenzarit, disodium salt lobenzart N-(2-carboxyphenyl)-4-chloroanthranilic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of lobenzarit disodium?
A1: Lobenzarit disodium primarily functions as an immunomodulator. While its exact mechanism remains unclear, studies suggest it influences both B- and T-lymphocyte function. []
Q2: How does lobenzarit disodium affect T lymphocytes?
A2: Lobenzarit disodium appears to enhance the suppressor T cell/helper T cell ratio, although the molecular basis for this action requires further investigation. [, ] In a murine model, lobenzarit disodium increased the activity of suppressor T cells, which play a crucial role in regulating humoral and cell-mediated immunity. [] It also reduced IgE antibody responses in mice, likely by activating suppressor T lymphocytes. []
Q3: What is the impact of lobenzarit disodium on B lymphocytes?
A3: Research indicates that lobenzarit disodium directly interacts with B lymphocytes, inhibiting their proliferation and differentiation into antibody-secreting cells. [] This effect is observed even in the presence of T cell-derived factors, suggesting a direct impact on B cell function. [, ]
Q4: Does lobenzarit disodium affect immunoglobulin production?
A4: Yes, lobenzarit disodium has been shown to suppress immunoglobulin production across various classes, including IgM and IgM rheumatoid factor. [] This suppression occurs at clinically relevant concentrations and appears to target the maturation stage of activated B cells rather than initial activation. []
Q5: How does lobenzarit disodium impact endothelial cells?
A5: Lobenzarit disodium inhibits the proliferation of human endothelial cells and suppresses the expression of HLA-DR antigens on these cells. [] It also inhibits the adhesion of T cells to endothelial cells, which could play a role in reducing inflammation. []
Q6: What is the molecular formula and weight of lobenzarit disodium?
A6: The molecular formula of lobenzarit disodium is C14H8ClNNa2O4, and its molecular weight is 335.65 g/mol. []
Q7: Is there any spectroscopic data available for lobenzarit disodium?
A7: While the provided research doesn't offer specific spectroscopic data, it mentions that lobenzarit disodium was synthesized based on quantum chemistry calculations using the simple LCAO MO method for π electrons. [] This suggests the use of computational chemistry techniques in its development.
Q8: What is known about the stability of lobenzarit disodium?
A8: The solubility of lobenzarit disodium has been investigated in various solvents, including water and ethanol-water mixtures. [, ] This information is crucial for understanding its stability and developing suitable formulations.
Q9: Are there any studies on lobenzarit disodium formulations for controlled drug delivery?
A9: Yes, several studies have explored controlled release formulations of lobenzarit disodium using various polymers, including Eudragit RS-PO, Ethocel 100, and HPMC K4M. [, , , ] These studies focused on optimizing drug release profiles and understanding the impact of formulation parameters on drug release kinetics.
Q10: What is the significance of percolation theory in lobenzarit disodium formulation?
A10: Percolation theory has been applied to understand the release and hydration kinetics of lobenzarit disodium from hydrophilic matrices. [] This theory helps in determining the critical concentration of excipients needed to control drug release from these systems. [, ]
Q11: What models have been used to study the efficacy of Lobenzarit disodium?
A11: Lobenzarit disodium's efficacy has been investigated in various in vitro and in vivo models. Animal models include:
- Adjuvant arthritis in rats: Lobenzarit disodium demonstrated therapeutic effects, likely by modulating T lymphocyte activity. [, ]
- Methylated bovine serum albumin-induced arthritis in rats: Lobenzarit disodium exhibited suppressive effects, suggesting potential in treating immune-mediated arthritis. []
- Autoimmune diseases in NZB/NZW F1 and MRL/1 mice: Lobenzarit disodium showed promise in preventing and treating autoimmune diseases. [, , , ]
Q12: Has lobenzarit disodium been tested in clinical trials for rheumatoid arthritis?
A12: Yes, clinical trials have been conducted to assess the efficacy and safety of lobenzarit disodium in rheumatoid arthritis patients. [, , ]
Q13: What are the known side effects of lobenzarit disodium?
A13: While this Q&A focuses on the scientific aspects and not side effects, the provided research mentions some adverse reactions observed in clinical settings. Please consult the research papers for specific details. [, , , , ]
Q14: What analytical methods are used to quantify lobenzarit disodium?
A14: High-performance liquid chromatography (HPLC) is a common method used for quantifying lobenzarit disodium in various matrices, including sustained-release tablets and human plasma. [, ]
Q15: Does lobenzarit disodium possess antioxidant properties?
A15: Yes, lobenzarit disodium exhibits electron-donating and anti-oxidative properties. [] It has shown scavenging activity against hydroxyl radicals in vitro and demonstrated protective effects in a rat model of ethanol-induced fatty liver, highlighting its potential as an antioxidant. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1674917.png)





![(4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one](/img/structure/B1674927.png)




